Product packaging for slow border cells protein(Cat. No.:CAS No. 148997-45-9)

slow border cells protein

Cat. No.: B1177682
CAS No.: 148997-45-9
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Description

The slow border cells protein (Slbo) is a Drosophila melanogaster CCAAT/enhancer-binding protein (C/EBP) transcription factor that is essential for studying collective cell migration . It is encoded by the slbo gene and is a nuclear protein featuring a basic leucine zipper (bZIP) domain, which facilitates DNA binding and dimerization . Slbo is a key downstream effector of the JAK/STAT signaling pathway, and its expression is critical for the specification and coordinated migration of border cells during Drosophila oogenesis . This transcription factor regulates the expression of numerous genes that mediate cell invasion and motility, such as cytoskeletal regulators and adhesion molecules, making it a pivotal protein for investigating the molecular mechanisms that control invasive cell behavior in a genetically tractable model system . Research on Slbo provides valuable insights into conserved biological processes, including epithelial-to-migratory transitions, guidance mechanisms in vivo, and pathways relevant to cancer metastasis . Orthologs of Slbo exist in humans, including CEBPD and CEBPE, which are involved in immune response and cellular differentiation .

Properties

CAS No.

148997-45-9

Molecular Formula

C8H11N3O2

Synonyms

slow border cells protein

Origin of Product

United States

The Significance of Collective Cell Migration in Development and Pathophysiology

Collective cell migration is essential for a multitude of biological processes. During embryonic development, it orchestrates the formation of tissues and organs, guiding cells to their correct locations to build complex structures. nih.govwikipedia.org This coordinated movement is also crucial for wound healing, where cells migrate together to close gaps and repair damaged tissue. nih.govfrontiersin.org However, the same mechanisms that drive these vital developmental and restorative processes can be hijacked in disease. The spread of cancer, or metastasis, is a prime example of collective cell migration gone awry, where groups of tumor cells break away from the primary tumor and invade other parts of the body. wikipedia.orgniu.edu Understanding the fundamental principles governing collective cell migration is therefore of paramount importance for both developmental biology and clinical research. niu.edu

Molecular Identity and Essential Role of the Slow Border Cells Slbo Protein

Identification of Slbo as a C/EBP (CCAAT/enhancer-binding protein)-type Transcription Factor

The slbo gene encodes a protein that is the Drosophila homolog of the vertebrate CCAAT/enhancer-binding protein (C/EBP). nih.govsdbonline.org This identification was made through the analysis of mutations that specifically disrupt the migration of border cells during oogenesis. nih.gov The Slbo protein contains a basic region-leucine zipper (bZIP) domain, which is characteristic of the C/EBP family of transcription factors. nih.govsdbonline.org This bZIP domain facilitates DNA binding and dimerization, which are essential for its function as a transcriptional activator. sdbonline.org The Slbo protein specifically binds to DNA sequences with high affinity that are similar to those recognized by mammalian C/EBPs, including a conserved site within its own promoter, suggesting a potential for autoregulation. sdbonline.org The functional significance of this homology is underscored by the fact that mammalian C/EBPs can be functionally active in Drosophila. sdbonline.org

The Slbo protein is classified as a nuclear protein, consistent with its role as a transcription factor that regulates gene expression. nih.govnih.gov Its molecular function involves sequence-specific DNA binding to the regulatory regions of target genes, thereby controlling their transcription by RNA polymerase II. nih.gov

Fundamental Requirement of Slbo for Border Cell Fate Specification and Migration

The Slbo protein is absolutely essential for the specification and subsequent migration of a small cluster of somatic follicle cells known as border cells during stage 9 of oogenesis. sdbonline.orgsdbonline.orgmdpi.com These six to ten cells delaminate from the anterior follicular epithelium and migrate collectively through the nurse cells to the anterior border of the oocyte. nih.govbiologists.com This migration is a crucial step in forming the micropyle, the structure through which sperm enters to fertilize the egg. nih.govwikipedia.org

Mutations in the slbo gene lead to a failure or delay in this migratory process, resulting in female sterility because the eggs produced cannot be fertilized. nih.govsdbonline.org Hypomorphic alleles cause a delayed onset of migration, giving the gene its name, "slow border cells". nih.gov Null mutations in slbo are even more severe, leading to lethality during late embryonic or early larval stages, indicating its importance beyond oogenesis. biologists.com

The role of Slbo in border cell migration is to act as a transcriptional activator that turns on a suite of downstream target genes necessary for the cells to become migratory. nih.govnih.gov This includes genes that control cytoskeletal dynamics and cell adhesion. mdpi.comnih.gov For instance, Slbo is required for the upregulation of shotgun (the gene for Drosophila E-cadherin), which is crucial for maintaining the cohesion of the migrating border cell cluster. biologists.comnih.gov Furthermore, Slbo regulates the expression of the FGF receptor homolog encoded by the breathless locus, which is also involved in guiding cell migration. sdbonline.org The initiation of the entire migratory program is dependent on Slbo, as its absence prevents the transformation of stationary follicle cells into migratory border cells. wikipedia.orgnih.gov

Temporal and Spatial Expression Profile of Slbo during Oogenesis

The expression of the Slbo protein is tightly regulated both spatially and temporally during oogenesis to ensure that border cell migration occurs at the correct time and place.

Slbo expression is first detected in the border cells just before they begin their migration at stage 9 of oogenesis. nih.govsdbonline.orgresearchgate.net This expression is induced by the JAK/STAT signaling pathway, which is activated in the anterior follicle cells. nih.gov The ligand for this pathway, Unpaired, is produced by the polar cells, which are a pair of specialized cells that are part of the border cell cluster. sdbonline.orgnih.gov

The expression of Slbo is specifically localized to the migratory border cells, including the two central polar cells and the outer border cells. sdbonline.orgresearchgate.net After the border cells complete their migration and reach the oocyte, the level of Slbo protein decreases. sdbonline.org

A more detailed timeline of Slbo expression reveals a dynamic pattern:

Stage 9: Onset of slbo expression is detected in the migratory border cells. researchgate.net

Stage 10A: slbo expression is observed in the border cells, centripetal follicle cells, and nurse cell follicle cells. researchgate.net At this stage, Slbo protein levels are high in the centripetal follicle cells. researchgate.net

Stage 10B: slbo expression becomes absent from the centripetal follicle cells but is retained in the leading-edge follicle cells. researchgate.net Correspondingly, Slbo protein levels in the centripetal follicle cells become undetectable. researchgate.net

Stage 11: slbo expression is no longer detectable in the centripetal follicle cells but persists in the leading-edge follicle cells. researchgate.net

This precise regulation of Slbo expression is crucial, as both insufficient and excessive levels of the protein can disrupt border cell migration. nih.gov The turnover of the Slbo protein is itself a regulated process, involving other proteins that can either stabilize or promote its degradation. nih.gov

Transcriptional and Post Transcriptional Regulation of Slbo Expression

Upstream Regulatory Pathways Influencing Slbo Transcriptional Activity

The initiation of slbo transcription is a critical step in specifying which follicle cells will become migratory border cells. nih.gov This decision is not autonomous but is rather dictated by external cues emanating from specialized cells within the ovarian follicle. These signals activate intracellular pathways that converge on the regulatory regions of the slbo gene, ultimately determining its expression pattern.

A primary signaling cascade governing slbo expression is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. biologists.comoup.com This evolutionarily conserved pathway is essential for converting extracellular signals into a transcriptional response, and in this context, it is a key determinant of border cell fate. biologists.comoup.com The activation of the JAK/STAT pathway in a select group of anterior follicle cells is a prerequisite for the induction of slbo transcription. oup.com

The activating signal for the JAK/STAT pathway in the ovary is the cytokine Unpaired (Upd), a secreted protein. biologists.comnih.gov Upd is specifically expressed and secreted by a pair of specialized follicle cells known as polar cells, located at the anterior end of the egg chamber. biologists.comsdbonline.org This localized secretion of Upd creates a concentration gradient, with the highest levels experienced by the immediately adjacent follicle cells. nih.gov Upd binds to its receptor, Domeless (Dome), on the surface of these neighboring cells, initiating the JAK/STAT signaling cascade. biologists.combiologists.com The graded nature of the Upd signal is thought to be crucial for specifying the correct number of border cells. biologists.comnih.gov

Upon Upd binding to the Dome receptor, the associated Janus kinase (JAK), encoded by the hopscotch (hop) gene, becomes activated. biologists.comsdbonline.org Activated JAK then phosphorylates the STAT protein, specifically Stat92E in Drosophila. biologists.comsdbonline.org This phosphorylation event causes STAT to dimerize and translocate into the nucleus, where it functions as a transcription factor. biologists.comsdbonline.org Nuclear STAT directly binds to regulatory elements in the slbo gene, activating its transcription. biologists.comoup.com Ectopic expression of Upd is sufficient to induce ectopic slbo expression, highlighting the direct regulatory link between the JAK/STAT pathway and slbo induction. sdbonline.orgsdbonline.org While STAT is a key activator, some studies suggest that other, potentially redundant, signals from the polar cells may also contribute to the robust expression of slbo. sdbonline.org

ComponentFunction in Slbo Regulation
Unpaired (Upd) Secreted by polar cells; acts as the primary ligand for the JAK/STAT pathway. biologists.comnih.gov
Domeless (Dome) Transmembrane receptor for Upd; present on follicle cells. biologists.combiologists.com
JAK (Hopscotch) Cytoplasmic tyrosine kinase activated by Dome; phosphorylates STAT. biologists.comsdbonline.org
STAT (Stat92E) Transcription factor that, upon phosphorylation, translocates to the nucleus and activates slbo transcription. biologists.comoup.com

The spatial precision of slbo expression is further refined by the activity of the Apontic (APT) protein, a transcription factor that acts as a negative regulator in the JAK/STAT pathway. sdbonline.orgsdbonline.org APT expression is itself induced by STAT, creating a negative feedback loop. sdbonline.orgsdbonline.org While high levels of STAT signaling activate slbo, lower levels of STAT signaling are sufficient to induce apt. csic.es APT then functions to repress slbo transcription. umbc.edunsf.gov This cross-repressive interaction between Slbo and APT helps to create a sharp boundary between the slbo-expressing migratory border cells and the surrounding stationary follicle cells, effectively translating the graded Upd signal into a distinct, all-or-nothing cell fate decision. sdbonline.orgsdbonline.orgcsic.es

Recent findings have identified the GAGA factor, encoded by the Trithorax-like (Trl) gene, as another crucial regulator of slbo expression. mdpi.comnih.gov The GAGA factor is a ubiquitously expressed transcription factor known for its role in chromatin remodeling, which can make gene promoters more accessible to the transcriptional machinery. semanticscholar.orgsdbonline.org Mutations in the Trl gene lead to significant defects in border cell migration, which are partially explained by a reduction in slbo expression levels. mdpi.comnih.govsdbonline.org This indicates that GAGA positively regulates slbo transcription. semanticscholar.orgnih.gov

The direct regulation of slbo by the GAGA factor is supported by the presence of multiple putative GAGA binding sites within the slbo promoter and a known 2.6-kb enhancer element. mdpi.comnih.govresearchgate.net These binding sites are characterized by GAGAG, GAGnnnGAG, and other related motifs. mdpi.comresearchgate.net Experimental evidence shows that the transcriptional activity of slbo-Gal4 reporter constructs, which contain these regulatory regions, is dependent on the level of the GAGA protein. mdpi.comresearchgate.net A decrease in GAGA levels leads to a significant reduction in reporter gene expression in border cells, suggesting that GAGA binding to these sites is necessary for robust slbo transcription. mdpi.comnih.govresearchgate.net This mechanism likely involves GAGA-mediated chromatin remodeling, which facilitates the binding of other transcription factors, such as STAT, to the slbo regulatory regions. semanticscholar.orgresearchgate.net

Regulatory FactorRole in Slbo TranscriptionLocation of Action
JAK/STAT Pathway Primary activatorslbo gene regulatory elements
Apontic (APT) Repressor, sharpens expression boundaryslbo gene regulatory elements
GAGA (Trl) Positive regulator, likely through chromatin remodelingslbo promoter and enhancer

Compound and Gene Name Directory

NameType
slow border cells (slbo)Protein (C/EBP Transcription Factor)
Unpaired (Upd)Protein (Cytokine Ligand)
Domeless (Dome)Protein (Receptor)
Janus kinase (JAK) / hopscotch (hop)Protein (Kinase)
Signal Transducer and Activator of Transcription (STAT) / Stat92EProtein (Transcription Factor)
Apontic (APT)Protein (Transcription Factor)
GAGA / Trithorax-like (Trl)Protein (Transcription Factor)
DE-CadherinProtein (Adhesion Molecule)
FAKProtein (Kinase)
jingProtein (Zinc Finger Transcription Factor)
NotchProtein (Receptor)
Su(H)Protein (Transcription Factor)
BunchedProtein (Transcription Factor)
CutProtein (Homeodomain Protein)
HindsightProtein (Transcription Factor)
EcRProtein (Receptor)
TaiProtein (Transcription Coactivator)
RacN17Protein (GTPase)
PVRProtein (Receptor Tyrosine Kinase)
EGFRProtein (Receptor Tyrosine Kinase)
StathminProtein (Microtubule Regulator)
SingedProtein (Actin-bundling Protein)
QuailProtein (Actin Binding Protein)
C/EBPProtein Family (Transcription Factor)
Socs36EProtein (Suppressor of Cytokine Signaling)
BrmProtein (Chromatin Remodeler)
PtpProtein (Tyrosine Phosphatase)
TrblProtein (Tribbles Homolog)

Regulation by GAGA (Trithorax-like, Trl) Transcription Factor

Genetic Interaction between Trl and slbo Mutants

The ubiquitously expressed transcription factor GAGA, encoded by the Trithorax-like (Trl) gene, has been identified as a significant regulator of border cell migration. sdbonline.orgnih.gov Studies have revealed that mutations in the Trl gene lead to substantial defects in this process, which can be partially attributed to a corresponding reduction in the expression of slbo in border cells. sdbonline.orgnih.govnih.gov

A strong genetic interaction between Trl and slbo mutants suggests a direct regulatory relationship. nih.govnih.gov This hypothesis is supported by the presence of putative binding sites for the GAGA factor within the promoter and enhancer regions of the slbo gene. sdbonline.orgnih.gov Further evidence comes from experiments showing that the expression of a slbo-Gal4-driven GFP reporter is diminished within border cell clusters in a Trl mutant background. nih.govsdbonline.org

However, the relationship is not entirely linear. Overexpression of slbo is unable to fully compensate for the border cell migration defects caused by Trl mutations. nih.govnih.gov This indicates that GAGA likely has other target genes, in addition to slbo, that are crucial for the migration process. nih.govsdbonline.org Conversely, GAGA overexpression has been shown to slightly alleviate the migration defects observed in slbo mutants. nih.gov

Table 1: Summary of Genetic Interactions between Trl and slbo

This interactive table summarizes key findings from genetic studies on the interaction between the Trithorax-like (Trl) and slow border cells (slbo) genes.

Genetic Condition Observed Phenotype in Border Cell Migration Implication Source
Trl mutation Significant migration defects. GAGA factor is required for normal migration. nih.govnih.gov
Trl mutation Reduced slbo expression in border cells. Defects are partially caused by decreased Slbo levels. sdbonline.orgnih.gov
slbo overexpression in Trl mutant background Inability to fully rescue migration defects. GAGA regulates other essential target genes for migration. nih.govnih.govsdbonline.org
GAGA overexpression in slbo mutant background Slight rescue of migration defects. Increased GAGA can partially compensate for reduced Slbo function. nih.gov

Potential Influence of Ecdysone (B1671078) Signaling on Slbo Transcriptional Regulation

The timing of border cell migration is critically regulated by the steroid hormone ecdysone. biologists.comnih.gov During stage 9 of oogenesis, a rise in the ecdysone titer activates a nuclear hormone receptor complex, which is essential for initiating cell movement. nih.govnih.gov This complex consists of the Ecdysone receptor (EcR) and its heterodimeric partner Ultraspiracle (USP), which require the co-activator Taiman (Tai) to become fully active. nih.govnih.gov Loss of EcR function specifically within border cells results in migration defects. biologists.comnih.gov

While ecdysone provides the crucial temporal cue, the spatial regulation of migratory fate is governed by the JAK/STAT pathway. nih.govnih.gov The Unpaired (UPD) ligand, secreted from polar cells, activates the JAK/STAT pathway in adjacent follicle cells, leading to the direct transcriptional activation of slbo. nih.govsdbonline.org

The integration of these two pathways appears to be mediated by the BTB-zinc finger protein Abrupt. nih.govnih.gov STAT signaling promotes the removal of Abrupt from the nuclei of border cells. nih.gov Abrupt normally functions as a repressor of ecdysone signaling by directly interacting with the co-activator Tai. nih.govnih.gov Therefore, the spatially restricted activation of STAT leads to the localized derepression of ecdysone signaling, ensuring that the temporal cue for migration is executed only in the specified border cells. nih.gov This intricate crosstalk ensures that Slbo expression is induced at the right time and in the right cells to trigger migration.

Table 2: Key Components in the Integrated Signaling Network Regulating Slbo

This interactive table outlines the roles of major signaling molecules in the temporal and spatial control of slbo expression and border cell migration.

Component Pathway Primary Role Effect on Slbo/Migration Source
Ecdysone Steroid Hormone Signaling Provides the temporal "go" signal for migration. Essential for the timing of migration; loss of signaling blocks movement. biologists.comnih.gov
EcR/USP/Tai Ecdysone Receptor Complex Binds ecdysone and activates downstream targets. Required for the cellular response to the ecdysone pulse. nih.govnih.gov
UPD/STAT JAK/STAT Signaling Provides the spatial cue, specifying which cells will migrate. Directly activates transcription of the slbo gene. nih.govsdbonline.org

Mechanisms of Slbo Protein Abundance Control

The functionality of the border cell migratory machinery is exquisitely sensitive to the precise levels of the Slbo protein; both an insufficient and an excessive amount of Slbo activity are detrimental to the process. sdbonline.orgnih.govbiologists.com This delicate balance is maintained in large part by the cell type-specific, regulated turnover of the Slbo protein itself. sdbonline.orgnih.gov

Genetic screens have identified key components of a post-transcriptional regulatory system centered on ubiquitination. The primary negative regulator is a protein encoded by the novel gene tribbles (trbl). sdbonline.orgnih.gov Tribbles acts by specifically targeting the Slbo protein for rapid degradation through the ubiquitin-proteasome pathway. nih.govuniprot.org This function is part of a negative feedback loop, as Slbo has been shown to repress the expression of trbl, thereby contributing to the fine-tuning of its own protein levels. nih.gov

Conversely, the stability of the Slbo protein is actively promoted by the ubiquitin hydrolase Ubp64. sdbonline.orgnih.gov By deubiquitinating Slbo, Ubp64 counteracts the activity of Tribbles and prevents the degradation of the Slbo protein. nih.govuniprot.org This dynamic interplay between ubiquitination by Tribbles and deubiquitination by Ubp64 ensures that the concentration of Slbo protein is tightly controlled, a critical requirement for effective border cell migration. nih.gov

Table 3: Regulators of Slbo Protein Abundance

This interactive table details the proteins that control the post-transcriptional stability of the Slbo protein.

Protein Gene Function Mechanism of Action Effect on Slbo Protein Source
Tribbles trbl Negative Regulator Targets Slbo for ubiquitination and proteasomal degradation. Destabilizes (promotes degradation) nih.govuniprot.org

Molecular Mechanisms of Slbo Protein Function As a Transcriptional Regulator

Slbo as a Key Integrator of Signaling Pathways in Border Cell Motility

The activation of Slbo and the subsequent initiation of border cell migration are not isolated events but rather the culmination of several converging signaling pathways. researchgate.net A primary upstream regulator is the JAK/STAT signaling pathway. sdbonline.orgnih.gov The ligand Unpaired (Upd) is secreted by specialized polar cells located at the anterior tip of the egg chamber. sdbonline.orgresearchgate.net This ligand activates the JAK/STAT pathway in the neighboring follicle cells. nih.gov

Cells that experience the highest levels of JAK/STAT activity are induced to become migratory border cells, a process that involves the activation of Slbo expression. researchgate.netnih.govnih.gov The Hippo signaling pathway also plays a role by controlling the expression of Upd in the polar cells, thereby influencing the activation of JAK/STAT signaling in the cells destined to migrate. nih.gov This regulatory network ensures that Slbo is activated only in the correct cells at the appropriate time. researchgate.net Mathematical modeling suggests that the interactions between STAT and its downstream targets, including Slbo and Apontic (APT), create a bistable switch that converts a graded signaling input into a definitive "on" or "off" state for migration. sdbonline.orgresearchgate.net While the JAK/STAT pathway is a critical spatial signal, global hormonal cues, such as the steroid hormone ecdysone (B1671078), are also required for migration, although they appear to function independently of the Slbo pathway. sdbonline.orgresearchgate.net

Identification and Characterization of Slbo Downstream Target Genes

As a transcriptional activator, Slbo's primary role is to control the expression of a suite of downstream target genes necessary for cell migration. nih.govuniprot.org Whole-genome expression profiling has revealed that approximately 300 genes are significantly upregulated in border cells compared to their non-migratory counterparts, with a large number of these being dependent on Slbo. nih.govnih.gov These target genes encode proteins involved in various aspects of cell motility, including signaling, cell adhesion, and cytoskeletal organization. nih.govgrantome.com One such identified nuclear factor required for migration is the zinc finger protein Jing, whose expression in border cells is dependent on Slbo. biologists.comnih.gov

A key and direct downstream target of Slbo is the breathless (btl) gene, which encodes a fibroblast growth factor (FGF) receptor homolog. sdbonline.orgnih.gov The expression of btl in the ovary is specific to border cells and commences just before their migration begins. nih.govbiologists.com In slbo mutants, the expression of btl is significantly reduced. nih.govbiologists.comdntb.gov.ua

Further evidence for this direct regulatory relationship comes from several key findings:

Mutations in btl enhance the migration defects observed in weak slbo alleles. nih.govbiologists.com

Forcing the expression of btl independently of Slbo can rescue the migration defects of certain slbo mutants. nih.govbiologists.com

Biochemical studies have shown that purified Slbo protein binds directly to eight specific sites within the 5' regulatory region of the btl gene. sdbonline.orgnih.govbiologists.com

Despite its importance, btl is not the sole effector of Slbo's function, as a complete loss of btl does not eliminate border cell migration to the same extent as the loss of Slbo does, indicating that other Slbo target genes are also crucial. sdbonline.org

The process of collective cell migration requires dynamic regulation of cell-cell adhesion, and Slbo plays a crucial role in controlling the genes responsible for this. nih.govontosight.ai

One of the most critical Slbo targets in this category is shotgun (shg), the gene encoding Drosophila E-cadherin (also known as DE-cadherin), a fundamental homophilic cell adhesion molecule. nih.govbiologists.com During border cell migration, the levels of E-cadherin are elevated, and this upregulation is dependent on Slbo. biologists.combiorxiv.orgresearchgate.net In the absence of functional Slbo, or in stat mutants where Slbo is not expressed, the levels of E-cadherin in border cells are reduced. sdbonline.org This Slbo-mediated upregulation of E-cadherin is essential for the "invasiveness" of the border cell cluster, enabling the formation of protrusions that are necessary to move between the large nurse cells. biorxiv.orgresearchgate.net While expressing E-cadherin in slbo mutants can restore the formation of these invasive extensions, it does not fully rescue the migration defect, again highlighting that Slbo regulates multiple essential downstream pathways. biorxiv.org

Modulation of Cytoskeletal Regulatory Proteins

The ability of cells to change shape and move requires profound reorganization of the cytoskeleton. Slbo initiates a transcriptional program that leads to the induction of multiple cytoskeletal effector proteins. nih.govnih.gov Transcriptome analysis has confirmed the differential expression of genes involved in cytoskeleton organization during the different phases of border cell migration. nih.gov Among the identified Slbo-dependent genes is the microtubule regulator Stathmin, which is strongly upregulated and required for normal migration. nih.gov

The small GTPase Rac is a master regulator of the actin cytoskeleton, and its activity is essential for forming the protrusions that drive cell movement. molbiolcell.orgsdbonline.org The activity of Rac must be precisely controlled both spatially and temporally for effective migration. nih.govbiologists.com While Slbo is essential for the formation of migratory protrusions, its regulation of Rac and actin dynamics is indirect. sdbonline.orgnih.gov

Several lines of evidence support this indirect relationship:

Expressing a constitutively active form of Rac cannot rescue the migration defects seen in slbo mutants. sdbonline.orgnih.gov This indicates that Rac activation alone is not sufficient and that Slbo controls other parallel pathways or provides an essential context for Rac to function correctly.

Slbo acts as the master switch that turns on the entire migratory program. nih.gov This program includes the expression of guidance receptors and adhesion molecules. The spatial activation of Rac is then controlled downstream of these guidance receptors. biologists.com For instance, the GTP exchange factor (GEF) Vav has been identified as a key link that couples signaling from guidance receptors to the local activation of Rac at the leading edge of the migrating cluster. biologists.comresearchgate.net

Experiments using the slbo-GAL4 driver to manipulate genes in border cells have shown that various proteins, such as the GTPase activating protein (GAP) Raskol and the deubiquitinase USP22/nonstop, are required for proper actin dynamics and the polarization of the actin cytoskeleton. plos.orgnih.gov

Therefore, Slbo does not directly regulate Rac. Instead, as a master transcriptional regulator, Slbo establishes the cellular machinery—including adhesion, signaling, and cytoskeletal components—that allows the cell to properly interpret guidance cues and locally modulate Rac activity to orchestrate the dynamic changes in the actin cytoskeleton required for collective migration. nih.govgrantome.comnih.gov

Activation of Other Downstream Targets Essential for Border Cell Movement

The slow border cells (Slbo) protein, a homolog of the vertebrate CCAAT/enhancer-binding protein (C/EBP), is a crucial transcriptional activator for border cell migration during Drosophila oogenesis. sdbonline.orgnih.gov While the FGF receptor homolog, breathless (btl), is a key direct target, it is not the sole effector of Slbo's function in this process. sdbonline.orgnih.gov A complete loss of Slbo expression halts border cell migration, whereas a null allele of btl only impedes it, indicating the involvement of additional Slbo target genes. sdbonline.org

Comprehensive gene expression profiling and further genetic studies have identified a suite of other downstream targets regulated by Slbo that are essential for the collective movement of border cells. These targets encompass a range of functional classes, including other transcription factors, cell adhesion molecules, and cytoskeletal regulators.

One such critical downstream target is the nuclear factor Jing . biologists.comnih.govelsevier.com The jing gene encodes a nuclear protein with three Zinc finger motifs and is expressed in border cells in a Slbo-dependent manner. biologists.com Phenotypically, mutations in jing mirror those of slbo mutations, leading to defects in the initiation of border cell migration. biologists.comelsevier.com Notably, heat-inducible expression of jing can rescue the migration defects associated with hypomorphic slbo alleles, underscoring its significance as a key downstream effector of Slbo. biologists.comnih.govelsevier.com

Another important target is shotgun (shg) , the gene encoding Drosophila E-cadherin. biologists.com The upregulation of DE-cadherin is dependent on Slbo (C/EBP) and is crucial for the proper adhesion between border cells and the nurse cells they migrate over. biologists.com However, simply increasing shg expression is insufficient to rescue slbo migration defects, highlighting that it is one of several necessary components activated by Slbo. biologists.com

Microarray analyses have further expanded the list of Slbo-regulated genes. These studies compared the transcriptomes of wild-type and slbo mutant border cells, revealing a significant number of genes that are positively regulated by Slbo. nih.gov Among these are genes encoding cytoskeleton-associated proteins , which are vital for the dynamic changes in cell shape and motility required for migration. nih.gov One specific example is Stathmin , a protein that regulates microtubule dynamics. nih.gov Stathmin is highly expressed in migrating border cells, and this expression is severely reduced in slbo mutant border cells, demonstrating its dependence on Slbo. nih.gov

Furthermore, Slbo regulates the expression of other nuclear factors, such as yan . researchgate.net The intricate network of Slbo's downstream targets illustrates that it orchestrates a multifaceted program to enable border cell migration, going beyond the activation of a single guidance receptor.

Table 1: Key Downstream Targets of Slbo in Border Cell Migration

Target Gene Protein Product Function in Border Cell Migration Reference
breathless (btl) FGF receptor homolog Guidance and cell migration. sdbonline.orgnih.gov
jing Nuclear protein with Zinc fingers Initiation of border cell migration. biologists.comnih.govelsevier.com
shotgun (shg) DE-cadherin Cell-cell adhesion. biologists.com
stathmin Stathmin Regulation of microtubule dynamics. nih.gov
yan Nuclear factor Transcriptional regulation. researchgate.net

Slbo's Role in a Regulatory Circuit with APT, miR-279, and Ken

The initiation and execution of border cell migration are governed by a precise gene regulatory network that ensures a clear distinction between migratory and stationary cell fates. The Slbo protein plays a central role in a complex regulatory circuit involving the transcription factor Apontic (APT) , microRNA-279 (miR-279) , and the transcriptional repressor Ken . nih.govresearchgate.netnih.gov This circuit functions to translate a graded signal from the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway into a definitive "on" or "off" state for migration. nih.govnih.gov

The process begins with the local activation of the JAK/STAT pathway in the anterior follicle cells by the ligand Unpaired (Upd), which is secreted from the polar cells. nih.govsdbonline.org This signaling cascade leads to the activation of both slbo and apt. sdbonline.orgnih.gov

A critical feature of this circuit is the mutual repression between Slbo and APT . researchgate.netnih.gov Slbo acts to repress the expression of apt, while APT, in turn, negatively regulates Slbo. sdbonline.orgresearchgate.net This mutual antagonism creates a bistable switch. Cells that achieve a sufficiently high level of STAT activity will express high levels of Slbo, which then suppresses APT, reinforcing the migratory fate. sdbonline.orgnih.gov Conversely, cells with lower STAT activity will have higher levels of APT, which represses Slbo and maintains a stationary epithelial character. sdbonline.org

The regulatory loop is further refined by the actions of miR-279 and Ken. APT positively regulates the expression of miR-279 . nih.govresearchgate.net This microRNA then acts as a feedback inhibitor by directly targeting the 3' untranslated region (3'UTR) of the stat mRNA, thereby dampening the initial signaling input. researchgate.net This negative feedback helps to constrain the number of cells that will become migratory.

In the cells destined to migrate, the high levels of STAT activity induce the expression of Ken , the Drosophila homolog of the human BCL6 transcriptional repressor. nih.gov Ken then acts to repress the expression of miR-279 in these border cells. nih.govresearchgate.net This repression of an inhibitor (miR-279) of an activator (STAT) creates a positive feedback loop, further amplifying STAT activity and solidifying the commitment to migration. researchgate.netnih.gov

In essence, Slbo is a key component of the "pro-migration" arm of this circuit. Its expression, driven by high STAT signaling, not only activates the downstream effectors of migration but also actively suppresses the "anti-migration" arm, represented by APT. The interplay within this regulatory network, featuring both negative and positive feedback loops, ensures a robust and decisive cellular response to the initial developmental cue. nih.govresearchgate.netnih.gov

Table 2: Components of the Slbo Regulatory Circuit

Component Type Function in the Circuit Reference
Slbo Transcription Factor Promotes migration; represses APT. sdbonline.orgnih.gov
APT (Apontic) Transcription Factor Inhibits migration; represses Slbo; activates miR-279. nih.govresearchgate.net
miR-279 microRNA Inhibits STAT signaling. nih.govresearchgate.netnih.gov
Ken Transcriptional Repressor Represses miR-279 in migratory cells. nih.govnih.gov
STAT Transcription Factor Initiates the signaling cascade; activates Slbo, APT, and Ken. sdbonline.orgnih.govnih.gov

Slbo S Influence on Border Cell Migration Dynamics and Collective Behavior

Contribution to the Initiation and Directionality of Migration

Slbo is absolutely required for the initiation of border cell migration. sdbonline.orgnih.gov In its absence, the specified border cells cluster together but remain at the anterior tip of the egg chamber, completely unable to generate the necessary protrusions to move. nih.govbiologists.com This phenotype is a hallmark of slbo mutations. elsevier.combiologists.com The expression of Slbo, which is triggered by the JAK/STAT signaling pathway, is a key transcriptional switch that endows the border cells with migratory capabilities. nih.govnih.gov

While Slbo is critical for initiating movement, directionality is primarily established by chemoattractant cues emanating from the oocyte. researchgate.net However, Slbo's function is intricately linked with the guidance machinery. Slbo is a downstream target of the JAK/STAT pathway, which is activated by the ligand Unpaired, expressed by the polar cells within the migrating cluster. sdbonline.orgsdbonline.org This setup creates a positive feedback loop where the migrating cluster carries its own signal-activating source, reinforcing Slbo expression in the migratory cells. sdbonline.org Furthermore, Slbo regulates the expression of downstream effectors, such as the E-cadherin adhesion molecule, which is necessary for the cells to gain traction on the nurse cell substrate and respond effectively to guidance cues. biologists.combiologists.com

Regulation of Collective Movement Speed and Efficiency

The level of Slbo protein is a critical determinant of the timing and speed of border cell migration. Hypomorphic slbo alleles, which result in reduced but not absent protein levels, cause a significant delay in the onset of migration. nih.gov This demonstrates that a specific threshold of Slbo activity is required for timely movement. Quantitative analyses show a direct correlation: lower levels of Slbo protein lead to a longer delay in the initiation of migration. sdbonline.org

Interestingly, both the loss of Slbo function and its overexpression can lead to delays in migration, indicating that the precise regulation of Slbo levels is crucial for efficient movement. biologists.com This delicate balance is partly managed by a regulatory feedback loop involving the transcription factor Traffic jam (Tj). nih.gov For normal migration to proceed, a Slbo-dependent decrease in Tj expression within the border cell cluster is required. nih.gov Maintaining either too high or too low a level of these key regulatory factors impedes proper motility. nih.gov

Border cell migration is a dynamic process that can be broadly categorized into distinct phases: delamination and initiation, active migration, and cessation upon reaching the oocyte. The entire journey covers approximately 150 µm and takes around five to six hours. biologists.com Slbo's primary and most critical role is in the initial phase. It acts as the fundamental switch that allows the cells to delaminate from the epithelium and begin their invasive movement. researchgate.netresearchgate.net

Slower migration or delayed onset is primarily linked to insufficient levels of the Slbo protein. sdbonline.orgnih.gov This condition arises in hypomorphic slbo mutants. The mechanism for this slowing involves the downstream targets of Slbo. For migration to occur, Slbo must activate the transcription of a suite of genes necessary for cell motility, including those involved in cell adhesion and cytoskeletal regulation. nih.govbiologists.com

One of the key regulatory interactions influencing migration speed is the feedback loop between Slbo and the Maf transcription factor Traffic jam (Tj). nih.gov High levels of Tj inhibit migration by decreasing Slbo expression and negatively affecting DE-cadherin levels. nih.gov The initiation of migration coincides with a Slbo-dependent reduction in Tj. nih.gov Therefore, in cases of reduced Slbo function (as in hypomorphic mutants), the suppression of Tj may be less efficient, contributing to a delay or slowing of the migration process. This demonstrates that the speed of migration is not just a matter of having an "on" switch, but of modulating the activity of a complex regulatory network initiated by Slbo.

Factor Effect on Migration Speed Mechanism Source
Reduced Slbo (Hypomorphic Alleles)Slower/Delayed OnsetInsufficient activation of downstream motility genes. sdbonline.orgnih.gov
Overexpression of SlboDelayed MigrationDisruption of the precise regulatory balance needed for efficient movement. biologists.com
High Levels of Traffic jam (Tj)Impeded MigrationDecreases Slbo expression and reduces DE-cadherin levels. nih.gov
Loss of Traffic jam (Tj)Delayed MigrationResults in a reduction of Slbo and DE-cadherin. nih.gov

Maintenance of Cluster Cohesion and Polarity During Migration

For border cells to migrate effectively as a collective, they must maintain their cohesion. researchgate.net Slbo plays a crucial role in this process by regulating the expression of cell adhesion molecules. nih.gov A critical downstream target of Slbo is shotgun (shg), the gene encoding Drosophila E-cadherin. biologists.combiologists.com E-cadherin expression is elevated in border cells during migration, and this upregulation is dependent on Slbo. biologists.comresearchgate.net This adhesion molecule is vital for maintaining contact between the border cells themselves and for providing the necessary traction to move along the nurse cells. nih.govbiologists.com

In slbo mutants, while the cells can still cluster, the altered expression of adhesion molecules contributes to their inability to move as a cohesive and invasive unit. nih.gov The precise regulation of E-cadherin levels is critical, as overexpression can also hinder movement. nih.gov This indicates that Slbo is at the top of a regulatory cascade that must be finely tuned to balance cluster cohesion with migratory plasticity. The maintenance of apicobasal polarity is also essential, with polarity proteins like Scribble being required to coordinate the cluster and prevent it from splitting apart during migration. biorxiv.org While Slbo's direct role on all polarity proteins is not fully detailed, its control over the fundamental migratory program is essential for these subsequent cohesive actions.

Integration with Chemoattractant-Mediated Guidance

Border cell migration is not random; it is a directed process guided by chemoattractants secreted by the oocyte. researchgate.net The cells use two main receptor tyrosine kinases (RTKs), the PDGF/VEGF receptor (PVR) and the Epidermal Growth Factor Receptor (EGFR), to detect guidance cues like Pvf1 and Gurken. pnas.org The Slbo protein is essential for the cells to be able to respond to these directional signals.

The connection is established at the level of transcriptional regulation. The primary signaling pathway that specifies border cell fate and initiates migration, the JAK/STAT pathway, is activated by the Unpaired (Upd) ligand. sdbonline.orgplos.org This pathway directly leads to the expression of Slbo. sdbonline.orgnih.gov Therefore, the very factor that makes the cells migratory is directly linked to the signaling system that will guide them. Experiments studying the guidance machinery frequently use the slbo-Gal4 driver to express transgenes specifically in the border cells, underscoring the fact that Slbo is active throughout the guided migration process. pnas.orgpnas.org While chemoattractants provide the "where to go," Slbo provides the "ability to get there," ensuring the cells are competent to move and invade the tissue in response to the external chemical map. nih.govpnas.org

Interplay of Slbo with Core Signaling Pathways and Cellular Processes in Collective Migration

Cross-talk with Receptor Tyrosine Kinase (RTK) Pathways

The migration of border cells is guided by redundant signaling through two receptor tyrosine kinases (RTKs): the PDGF/VEGF receptor homolog (PVR) and the Epidermal Growth Factor Receptor (EGFR). researchgate.netharvard.edunih.gov Slbo's interaction with these pathways is crucial for the proper guidance and motility of the border cell cluster.

The PVR pathway is a key guidance system for border cells, with its ligand, Pvf1, being secreted by the oocyte to create a chemoattractant gradient. nih.govsdbonline.orgflybase.org PVR and EGFR signaling act in a partially redundant manner to guide border cells towards the oocyte. sdbonline.org The loss of both receptors leads to a severe impairment of migration. nih.gov

Slbo is a critical downstream effector of the JAK/STAT pathway, which in turn is required for border cell migration. nih.govsdbonline.org The activating ligand for the JAK/STAT pathway, Unpaired (Upd), is expressed in the polar cells and induces the expression of Slbo. nih.govsdbonline.org While STAT activity is necessary for the expression of many border cell proteins, it appears that Slbo expression itself might not be directly dependent on STAT, suggesting a more complex regulatory network. sdbonline.org

Notably, the expression of a dominant-negative form of PVR can be used to sensitize genetic screens, which has led to the identification of new genes involved in border cell migration, including a conserved Slbo-regulated enhancer downstream of the E-cadherin gene, shotgun (shg). nih.gov This highlights the intimate connection between Slbo and the PVR signaling cascade in regulating the machinery of cell migration. Furthermore, PVR signaling has been shown to influence the levels of Rab11-positive recycling endosomes, a process that is also impacted by Slbo expression, suggesting a point of convergence for these pathways in regulating intracellular trafficking during migration. researchgate.net

The EGFR pathway also plays a significant, albeit partially redundant, role with PVR in guiding border cell migration. sdbonline.orgnih.gov Multiple EGFR ligands, including Spitz and Keren, are involved in stimulating the receptor on border cells. researchgate.netbiorxiv.org The combined input from both PVR and EGFR signaling ensures the robust forward movement of the border cell cluster. nih.gov

The transcription factor Yan, an inhibitor of the RTK signaling pathway, is downregulated in migrating border cells in response to increasing levels of Pvf1, the PVR ligand. harvard.edubiologists.com This downregulation is crucial for migration, and Slbo is expressed in the border cells as Yan expression decreases. harvard.edu This inverse relationship suggests a coordinated regulation where Slbo-mediated transcription is permitted once the inhibitory effect of Yan is lifted by RTK signaling. Both PVR and EGFR activation can lead to the phosphorylation and subsequent inactivation of Yan, allowing for the dynamic changes in cell adhesion and cytoskeletal organization required for migration. harvard.edu

Pathway ComponentRole in Border Cell MigrationInteraction with Slbo
PVR Guidance receptor, binds Pvf1 ligand from the oocyte. nih.govsdbonline.orgflybase.orgSlbo is a downstream effector of the JAK/STAT pathway, which is activated by the PVR ligand. nih.govsdbonline.org A Slbo-regulated enhancer is found downstream of the E-cadherin gene, a target of PVR signaling. nih.gov
EGFR Guidance receptor, partially redundant with PVR. sdbonline.orgnih.govEGFR signaling leads to the downregulation of the transcriptional repressor Yan, allowing for Slbo-mediated gene expression. harvard.edubiologists.com
Yan Transcriptional repressor, inhibits RTK signaling. harvard.edubiologists.comDownregulated by RTK signaling, which in turn allows Slbo to promote the expression of genes required for migration. harvard.edu

Coordination with Steroid Hormone (Ecdysone) Signaling

The temporal control of border cell migration is largely governed by the steroid hormone ecdysone (B1671078). researchgate.netbiologists.com The integration of this systemic hormonal cue with the localized spatial signals provided by RTK pathways is essential for the timely initiation of migration.

Ecdysone signaling is a critical temporal regulator, determining when border cell migration begins. researchgate.netbiologists.comnih.gov This hormonal signal appears to function in a manner that is largely independent of Slbo expression itself. sdbonline.org Research has shown that compromising ecdysone signaling does not reduce the expression of Slbo or its known targets. sdbonline.org Furthermore, genetic interaction studies have not revealed a direct link between mutations affecting the ecdysone response and those in the slbo gene. sdbonline.org

However, ecdysone signaling is required to synchronize the various components of the migration machinery. researchgate.netnih.govresearchgate.net When ecdysone signaling is disrupted, border cells fail to migrate despite still expressing the border cell fate marker Slbo. biologists.com This indicates that while Slbo is necessary for specifying the migratory potential of these cells, the actual execution of the migratory program is gated by the ecdysone signal. It is proposed that ecdysone signaling acts post-transcriptionally to coordinate adhesion, polarity, and contractility, ensuring that the cellular machinery is functionally aligned for collective movement. researchgate.netnih.gov For instance, in the absence of proper ecdysone signaling, the spatial distribution of E-cadherin and activated myosin is aberrant, leading to ineffective cell protrusions. researchgate.netnih.gov

Relationship with Cell Adhesion and Junctional Dynamics

The maintenance of cell-cell adhesion within the migrating cluster, as well as the dynamic interactions with the surrounding nurse cells, are critical for successful collective migration. Slbo plays a key role in regulating the expression of adhesion molecules that mediate these interactions.

Drosophila E-cadherin, encoded by the shotgun (shg) gene, is a crucial cell adhesion molecule for border cell migration. biologists.comsdbonline.orgnih.gov Slbo is directly required for the upregulation of E-cadherin expression in border cells at the time of migration. biologists.comsdbonline.orgnih.gov In slbo mutant clusters, the level of E-cadherin is significantly reduced, which is correlated with their failure to migrate. biologists.comsdbonline.orgnih.gov This demonstrates that a key function of Slbo is to ensure that the border cells have sufficient levels of this adhesion molecule to interact with each other and with the nurse cells they migrate upon. tandfonline.comresearchgate.net

The regulation of E-cadherin by Slbo is complex and appears to be a critical node in the integration of multiple signaling pathways. For example, the hypoxia response pathway, through the HIF-1 transcription factor, can influence Slbo function and, consequently, E-cadherin levels. tandfonline.com This suggests that the Slbo-dependent regulation of E-cadherin is a point of convergence for various inputs that fine-tune the adhesive properties of the border cell cluster.

While E-cadherin is essential, its levels must be precisely regulated. Overexpression of E-cadherin can also impede migration, indicating that the ability to both form and break adhesive contacts is necessary. nih.gov This dynamic regulation allows the cluster to maintain its integrity while moving through the egg chamber. The interactions mediated by E-cadherin occur both between the border cells themselves and between the border cells and the nurse cells, providing the necessary traction for movement. nih.govbiorxiv.org

MoleculeFunction in Border Cell MigrationRegulation by Slbo
E-cadherin (shotgun) Mediates cell-cell adhesion within the border cell cluster and between the cluster and nurse cells, providing traction for migration. biologists.comnih.govsdbonline.orgnih.govSlbo is required for the transcriptional upregulation of E-cadherin in border cells. biologists.comsdbonline.orgnih.gov
Armadillo (β-catenin) Colocalizes with E-cadherin and is part of the adherens junction complex. sdbonline.orgIn slbo mutants, Armadillo staining is reduced, mirroring the reduction in E-cadherin. biologists.comsdbonline.org

Compound and Gene Name Reference Table

NameFull Name/Alias
Slboslow border cells protein
PVRPDGF/VEGF-related receptor
EGFREpidermal Growth Factor Receptor
RTKReceptor Tyrosine Kinase
Pvf1PDGF- and VEGF-related factor 1
UpdUnpaired
STATSignal transducer and activator of transcription
YanAop/yan (anterior open/yan)
Ecdysone-
E-cadherinshotgun (shg)
ArmadilloArm (β-catenin)
HIF-1Hypoxia-inducible factor 1
Rab11-
Spitz-
Keren-

Linkage to Cytoskeletal Reorganization and Protrusion Dynamics

The protein "slow border cells" (Slbo), a Drosophila homolog of the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors, is a master regulator of collective cell migration in the ovary. biologists.compnas.orgsdbonline.org Its function is essential for the transition of stationary epithelial cells into a migratory cluster of border cells. researchgate.netnih.gov Slbo executes this function primarily by orchestrating a transcriptional program that directly impacts the expression of genes controlling the cytoskeleton. nih.gov This regulation facilitates the profound changes in cell shape, adhesion, and motility required for the border cells to delaminate, invade the germline tissue, and migrate towards the oocyte. nih.govmolbiolcell.org The interplay between Slbo and the core cellular machinery is most evident in its control over cytoskeletal reorganization, which is fundamental for generating the dynamic protrusions that propel the cell cluster forward. researchgate.netnih.gov

Actin Filament Dynamics and Polymerization

The engine for cell protrusion in migration is the dynamic assembly and disassembly of actin filaments. nih.govelifesciences.org Slbo, in its role as a transcriptional activator, upregulates a suite of genes encoding cytoskeleton-associated proteins, including direct regulators of actin dynamics. nih.gov This targeted gene expression is critical for forming the actin-rich protrusions that border cells extend during their journey. nih.gov

Key actin-binding proteins are essential for this process. For instance, profilin, encoded by the chickadee (chic) gene, promotes actin polymerization and is known to be involved in cell migration. nih.govresearchgate.net Interestingly, a widely used genetic tool to study border cells, the slbo-Gal4 driver line #6458, contains a transgene inserted within the chic gene, creating a null allele. nih.govresearchgate.net This has been shown to complicate the interpretation of some genetic studies, but it also highlights the sensitive balance of actin regulators required for migration. nih.gov Functional studies have demonstrated an antagonistic relationship between profilin (chic) and twinfilin (twf), an inhibitor of actin filament assembly, in controlling border cell migration. nih.gov

Further research has identified other Slbo-dependent factors involved in actin regulation. A genome-wide expression analysis of purified border cells revealed that Slbo upregulates a surprising number of "muscle-specific" genes, many of which are involved in actin cytoskeleton organization. nih.gov Additionally, proteins like Psidin, which binds to F-actin, and regulators such as cofilin and the Arp2/3 complex, are crucial for proper protrusion dynamics and migration, underscoring the comprehensive control exerted by the Slbo-initiated transcriptional program over the actin cytoskeleton. nih.govscispace.com

Table 1: Key Proteins in Actin Filament Dynamics During Border Cell Migration
ProteinGeneFunction in Actin DynamicsRole in Border Cell MigrationReference
Profilinchickadee (chic)Promotes actin polymerization by binding actin monomers.Essential for migration; functions antagonistically with Twinfilin. nih.govnih.govresearchgate.net
TwinfilintwfInhibits actin filament assembly.Mutations significantly reduce border cell migration. nih.gov
Cofilintwinstar (tsr)Severs and depolymerizes actin filaments.Mutations cause migration defects, highlighting the need for actin turnover. nih.gov
Psidinpsidin (psid)Binds F-actin, inhibits Tropomyosin interaction.Regulates protrusion dynamics; loss-of-function causes migration defects. nih.gov

Myosin II Regulation and Force Generation

Myosin II also plays a vital role in intercellular communication within the migrating cluster. nih.gov It colocalizes with E-cadherin at cell-cell junctions, and together they work to transmit directional cues from the leading cell to the follower cells, ensuring the entire group moves as a cohesive unit. nih.govbiologists.com The regulation of myosin II activity is tightly controlled. For example, the Par-1 kinase is localized to the rear of the cluster and activates Myo-II by inhibiting myosin phosphatase, a mechanism that facilitates the detachment of the cluster's trailing edge. nih.gov While Slbo does not directly phosphorylate myosin, its role as the initiator of the migration program establishes the cellular context in which these intricate myosin II-dependent processes can occur. biologists.comsdbonline.org Disrupting myosin II function leads to ectopic protrusions and a loss of coordinated movement, demonstrating that its force-generating capacity must be precisely regulated in space and time. nih.gov

Table 2: Functions of Myosin II in Collective Border Cell Migration
Myosin II FunctionMechanismConsequence of DisruptionReference
Protrusion RetractionAccumulates at the base of protrusions to generate contractile force.Ineffective or uncontrolled protrusions. nih.gov
Cluster Cohesion & ShapeGenerates cortical tension to resist external compressive forces.Loss of compact cluster morphology, dissociation of cells. core.ac.uknih.gov
Cell-Cell CommunicationCooperates with E-cadherin to mechanically couple cells.Failure to transmit directional information from leader to followers. nih.gov
Rear DetachmentActivated at the trailing edge by the Par-1 pathway.Defects in detaching the cluster from the epithelium. nih.gov

Methodological Approaches in Slbo and Border Cell Migration Research

Genetic Perturbations: RNA Interference (RNAi) and Mutational Analysis

Genetic perturbation techniques, particularly RNA interference (RNAi) and mutational analysis, have been fundamental in elucidating the function of Slbo and identifying other genes involved in border cell migration.

Mutational analysis of the slbo gene was one of the initial approaches that identified its essential role. Studies have shown that weak slbo mutations lead to delayed border cell migration, while stronger mutations can cause a complete failure of migration, resulting in female sterility researchgate.net. A null allele in the btl gene, a target of Slbo, does not completely halt border cell migration, unlike the loss of Slbo expression, which suggests that Slbo regulates additional target genes crucial for this process sdbonline.org. Clonal analysis with a slbo null mutant revealed that if all border cells are mutant, they fail to move from the anterior tip of the egg chamber sdbonline.org.

RNAi has been widely employed as a powerful tool for systematic gene knockdown to screen for genes required for border cell migration. In one such screen, RNAi was used to target ribosome biogenesis genes that were found to be differentially expressed during migration. This screen identified seven genes whose knockdown resulted in disrupted border cell migration micropublication.orgnsf.gov. For instance, the knockdown of Nop56 led to significant migration defects micropublication.org. The GAL4-UAS system is commonly used to drive the expression of RNAi transgenes specifically in border cells, often using drivers like slbo-Gal4 or c306-Gal4 nih.gov. The effectiveness of RNAi is typically validated using positive controls, such as RNAi against genes known to be required for border cell migration, like Bazooka, and negative controls, like RNAi against a fluorescent protein not present in the organism micropublication.org.

It is important to note that the genetic background of the tools used can be a critical factor. For example, a commonly used slbo-Gal4 driver line was found to have an insertion in the chickadee (chic) gene, which encodes Profilin, a protein involved in actin polymerization and cell migration. This insertion acts as a null chic allele and can influence the outcome of genetic interaction studies researchgate.netsemanticscholar.orgnih.gov. To address this, new slbo-Gal4 driver lines have been generated to avoid such confounding effects researchgate.netsemanticscholar.orgnih.gov.

GeneMethod of PerturbationObserved Phenotype in Border Cell Migration
slow border cells (slbo)Mutational Analysis (weak allele)Delayed migration researchgate.net
slow border cells (slbo)Mutational Analysis (strong allele)Complete failure of migration researchgate.net
Nop56RNA interference (RNAi)Significant migration defects micropublication.org
BazookaRNA interference (RNAi)Migration defects (used as positive control) micropublication.org
chickadee (chic)Mutational Analysis (null allele via transgene insertion)Affects assessment of border cell behavior researchgate.netsemanticscholar.orgnih.gov

Live Imaging and Time-Lapse Microscopy for Dynamic Analysis

The development of ex vivo culturing techniques for Drosophila egg chambers has revolutionized the study of border cell migration, allowing for dynamic analysis through live imaging and time-lapse microscopy h1.co. These methods provide unparalleled insights into the cellular behaviors that are not apparent in fixed samples nih.gov.

Live imaging allows for the detailed tracking of both the entire border cell cluster and the movements of individual cells within it nih.govnih.gov. Time-lapse microscopy has revealed that the process of border cell detachment from the epithelium is surprisingly slow, suggesting that transcriptional events have ample time to contribute to the process sdbonline.org. Once detached, the migration of the border cell cluster is remarkably linear nih.gov. Within the migrating cluster, individual cells are highly dynamic, rapidly changing their relative positions and extending transient protrusions nih.govresearchgate.net. These intricate movements and coordination between cells can be quantified to understand how genetic perturbations affect the collective migration process nih.govrupress.org. For instance, high-resolution live imaging has shown that depletion of the spliceosome component Cactin disrupts the formation of protrusions and the coordination of individual cell behaviors within the cluster rupress.org.

The use of fluorescent proteins has been central to the live imaging of border cell migration nih.gov. The GAL4-UAS system is frequently used to drive the expression of various fluorescent reporters in border cells, with slbo-Gal4 and c306-Gal4 being common drivers nih.govspringernature.com. These drivers can express fluorescent proteins that label different subcellular compartments, allowing for detailed analysis of cell morphology and dynamics.

Examples of fluorescent reporters used in border cell migration research include:

Nuclear fluorescent proteins (e.g., dsRednls, nlsGFP) to track individual cells nih.govnih.gov.

F-actin-associated fluorescent proteins (e.g., GFP::moesin, LifeAct-GFP) to visualize the morphology of the entire cluster and the dynamics of cellular protrusions nih.govresearchgate.netrupress.org.

Membrane-tethered fluorescent proteins (e.g., mCD8-GFP) to outline cell shapes researchgate.netresearchgate.net.

Fluorescently tagged endogenous proteins (e.g., Sqh::mCherry to label Myosin-II) to study protein dynamics rupress.org.

In addition to fluorescent proteins, biosensors have been utilized to study the molecular mechanisms underlying migration. For example, fluorescence resonance energy transfer (FRET) biosensors can be used to monitor the activity of signaling molecules in real-time within the migrating cells h1.co.

Fluorescent ReporterCellular Component LabeledApplication in Border Cell Migration Research
dsRednls / nlsGFPNucleusTracking individual cell movements within the cluster nih.govnih.gov
GFP::moesin / LifeAct-GFPF-actinVisualizing cluster morphology and actin-rich protrusions nih.govresearchgate.netrupress.org
mCD8-GFPCell MembraneOutlining individual cell shapes and observing changes researchgate.netresearchgate.net
Sqh::mCherryMyosin-II Light ChainMonitoring the dynamics of actomyosin (B1167339) contractility rupress.org
EB1-GFPPlus-end of growing microtubulesInvestigating microtubule dynamics in migrating cells nih.gov

Transcriptomic Analysis (RNA-sequencing) to Identify Gene Networks

Transcriptomic analysis, specifically RNA-sequencing (RNA-seq), has been a powerful tool for identifying the gene networks that are active during border cell migration. By isolating border cells at different stages of their journey—pre-migration, mid-migration, and post-migration—researchers can obtain a comprehensive snapshot of the gene expression changes that accompany this dynamic process researchgate.netnih.govresearchgate.net.

RNA-seq studies have revealed that a large number of transcripts are temporally and differentially expressed across the different stages of border cell migration. One study identified 1,729 transcripts organized into nine co-expression gene clusters that showed dynamic expression patterns researchgate.netnih.govresearchgate.net. Gene ontology analyses of these temporally regulated genes have identified networks involved in processes known to be important for collective migration, such as the regulation of the cytoskeleton, cell adhesion, and tissue morphogenesis researchgate.netnih.govresearchgate.net.

Interestingly, these transcriptomic analyses have also uncovered the enrichment of genes involved in unexpected processes, including immune signaling, ribosome biogenesis, and stress responses, suggesting that these pathways may also play a role in facilitating efficient border cell migration researchgate.netnih.govresearchgate.net. The identification of these temporally expressed gene networks provides a wealth of new candidate genes for further functional investigation into the molecular mechanisms of collective cell migration researchgate.netnih.gov. The in vivo expression and function of a subset of these newly identified genes have been validated, confirming the utility of this approach researchgate.netnih.gov.

Mathematical Modeling and Simulation of Gene Regulatory Networks

Mathematical modeling and simulation have become increasingly valuable for understanding the complex gene regulatory networks (GRNs) that control border cell specification and migration nih.govsemanticscholar.orgnih.govucsb.edufrontiersin.org. These approaches allow researchers to formalize their understanding of the interactions between different genes and signaling pathways and to test hypotheses about how these networks generate the observed cellular behaviors.

Mathematical models have been successfully used to identify sufficient gene regulatory networks for the specification of migratory border cells nih.gov. For example, one study examined the interaction between the JAK/STAT signaling pathway and its downstream targets, Apontic (APT) and Slow Border Cells (SLBO) sdbonline.org. Through mathematical modeling, they demonstrated how the interactions between STAT, APT, and SLBO can create a bistable switch in the JAK/STAT signaling pathway, which helps to distinguish between migratory and non-migratory cell fates sdbonline.org.

Furthermore, biophysically informed phase-field models have been developed to investigate the collective migration of the border cell cluster within the three-dimensional environment of the Drosophila egg chamber researchgate.netarxiv.orgarxiv.org. These models incorporate both mechanical forces and biochemical cues to simulate the migration process. Such simulations have highlighted the importance of contact-mediated propulsion along the interfaces between the border cell cluster and the surrounding nurse cells researchgate.netarxiv.orgarxiv.org. These models can also explore how the complex tissue architecture influences the distribution of chemoattractants and how this, in turn, affects the speed and directionality of migration researchgate.net. This interdisciplinary approach, combining experimental genetics with mathematical modeling, is crucial for unraveling the complex principles that govern collective cell migration nih.gov.

Compound and Gene List

NameType
slow border cells (Slbo)Protein (Transcription Factor)
breathless (btl)Gene (FGF Receptor Homolog)
Nop56Gene
BazookaGene
chickadee (chic)Gene (Profilin)
dsRednlsFluorescent Protein
nlsGFPFluorescent Protein
GFP::moesinFluorescent Protein Fusion
LifeAct-GFPFluorescent Protein Fusion
mCD8-GFPFluorescent Protein Fusion
Sqh::mCherryFluorescent Protein Fusion
EB1-GFPFluorescent Protein Fusion
CactinProtein (Spliceosome Component)
Apontic (APT)Protein
STATProtein (Signal Transducer and Activator of Transcription)
Myosin-IIProtein (Motor Protein)

Protein-Protein Interaction Network Construction in Slbo and Border Cell Migration Research

The elucidation of protein-protein interaction (PPI) networks is fundamental to understanding the complex cellular processes that govern border cell migration in Drosophila melanogaster. The slow border cells (Slbo) protein, a C/EBP transcription factor, plays a pivotal role in this process by regulating the expression of genes necessary for cell motility nih.govsdbonline.org. The construction of a comprehensive PPI network for Slbo is crucial for identifying its direct and indirect interacting partners, which collectively orchestrate the migratory behavior of border cells. Methodological approaches to building such networks can be broadly categorized into experimental and computational methods.

Experimental Approaches

Experimental strategies for mapping PPIs provide direct evidence of physical interactions between proteins. These methods are often employed in a high-throughput manner to generate large-scale interaction maps.

Yeast Two-Hybrid (Y2H) Screening: The yeast two-hybrid system is a powerful genetic method used to identify binary protein interactions in vivo nih.govwikipedia.orgnih.gov. In the context of Slbo, a Y2H screen would involve using Slbo as the "bait" protein to screen a cDNA library derived from Drosophila ovaries, where border cell migration occurs. The principle of this technique relies on the reconstitution of a functional transcription factor. The Slbo protein would be fused to a DNA-binding domain (DBD), and proteins from the cDNA library (the "prey") would be fused to a transcriptional activation domain (AD). A physical interaction between Slbo (bait) and a prey protein brings the DBD and AD into close proximity, activating the transcription of a reporter gene and allowing for the identification of the interacting partner nih.govwikipedia.org. While a powerful tool for discovery, Y2H screens can have limitations, including the potential for false positives and negatives, and the interactions are detected in a non-native (yeast nucleus) environment mdpi.com.

Mass Spectrometry (MS)-Based Approaches: Mass spectrometry has become an indispensable tool for the analysis of protein complexes purified from their native cellular environment ijs.si. A common strategy is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a tagged version of the protein of interest, such as Slbo, is expressed in a relevant biological context, for instance, in Drosophila S2R+ cells or within the ovaries of the fly itself nih.govnih.govumb.edu. The tagged Slbo protein and its associated binding partners are then purified from cell lysates using an antibody that recognizes the tag. The purified protein complexes are subsequently digested into peptides, which are then identified by tandem mass spectrometry (MS/MS) ijs.sinih.gov. This methodology allows for the identification of components of multi-protein complexes, providing a snapshot of the Slbo interactome under specific cellular conditions. Large-scale AP-MS studies have been conducted in Drosophila to generate extensive protein interaction maps, which may include interactions involving Slbo nih.gov.

Another MS-based technique is co-immunoprecipitation (co-IP), which is considered a gold-standard for verifying protein-protein interactions. This method involves using an antibody to pull down a specific protein (e.g., Slbo) from a cell extract, along with any proteins that are bound to it. The precipitated proteins are then identified by mass spectrometry or Western blotting.

Computational Approaches

Computational, or in silico, methods are used to predict PPIs based on various sources of information, complementing experimental data and helping to guide further research nih.govresearchgate.netmdpi.com.

Sequence-Based Predictions: These methods predict interactions based on the primary amino acid sequences of proteins. For example, the presence of known interacting domains or motifs within Slbo and other proteins can suggest potential interactions. Slbo is known to have a basic region-leucine zipper (bZIP) domain, which is a type of protein-protein interaction domain sdbonline.org. Computational tools can scan protein databases for other proteins containing domains known to interact with bZIP domains.

Structure-Based Predictions: If the three-dimensional structures of Slbo and potential interacting partners are known or can be reliably modeled, protein-protein docking algorithms can be used to predict how they might physically interact. Recently, with the advent of advanced tools like AlphaFold2, it has become possible to predict the structures of protein complexes with high accuracy, which can significantly aid in the in silico screening for interaction partners osaka-u.ac.jp.

Genomic Context-Based Predictions: These methods infer functional linkages between proteins based on genomic information. For instance, genes that are consistently found in close proximity on the chromosome across different species (gene neighborhood), or genes that have fused into a single gene in some organisms (gene fusion), are often functionally related and their protein products may interact.

Integration of Multiple Data Sources: The most robust computational predictions of PPI networks often involve the integration of multiple data types, including experimental interaction data, gene expression profiles, functional annotations, and evolutionary information. By combining these diverse datasets, it is possible to build a more comprehensive and reliable interaction network for Slbo and its role in border cell migration.

Research Findings

While a comprehensive, dedicated PPI network for Slbo has not been extensively published, several key interactions and regulatory relationships have been identified through various genetic and molecular studies, forming the initial nodes and edges of a potential Slbo interactome.

Interaction with the JAK/STAT Signaling Pathway: Genetic screens have identified a functional link between Slbo and the JAK/STAT signaling pathway. The transcription factor Stat92E is required for border cell migration and regulates the expression of multiple downstream targets, including slbo itself nih.govsdbonline.org. This indicates a regulatory interaction where the JAK/STAT pathway is upstream of Slbo.

Known and Potential Interacting Proteins: Several proteins have been identified as being functionally related to or potentially interacting with Slbo in the context of border cell migration. These findings provide a foundation for a more detailed interaction network.

Interacting Protein/FactorMethod of Identification/InferenceRole in Border Cell MigrationReference
Stat92E Genetic screen for suppressors of slbo mutant phenotypeRegulates the expression of slbo and other critical genes for migration. sdbonline.org
Unpaired (Upd) Genetic analysisLigand that activates the JAK/STAT pathway, which in turn regulates Slbo expression. sdbonline.org
Doublesex Inferred from studies on yolk protein gene regulationA sex-specific transcription factor that may interact with bZIP proteins like Slbo. sdbonline.org
Actin5C Genetic interaction screenOverexpression can suppress slbo migration defects, suggesting a functional link. nih.gov
spt4 Genetic interaction screenOverexpression can suppress slbo migration defects. nih.gov

The construction of a complete Slbo protein-protein interaction network will require a systematic application of the high-throughput experimental and computational methods described above. Such a network would provide a valuable resource for a deeper understanding of the molecular machinery that drives collective cell migration and could reveal novel targets for further investigation into developmental processes and disease states such as cancer metastasis.

Broader Implications and Future Research Directions on Slbo in Collective Cell Migration

Conservation of Slbo-Related Mechanisms Across Species and Systems

The molecular machinery governing border cell migration, with Slbo at its core, shows remarkable conservation across diverse species. Slbo is the Drosophila homolog of the vertebrate CCAAT/enhancer-binding protein (C/EBP), a family of basic region-leucine zipper (bZIP) transcription factors. nih.govsdbonline.org This family, comprising six members in vertebrates (C/EBPα to C/EBPζ), is crucial for cellular differentiation, proliferation, and metabolism. frontiersin.orgwikipedia.orgnih.gov The functional similarity is highlighted by the fact that mammalian C/EBPs can function in Drosophila. sdbonline.org This evolutionary conservation underscores the fundamental importance of C/EBP-mediated transcriptional control in directing cell behavior.

Further evidence of conserved pathways comes from the downstream targets of Slbo. For instance, the JING protein, which is required for the initiation of border cell migration and acts downstream of Slbo, is closely related to the mouse protein AEBP2. elsevier.comnih.gov Both the Drosophila C/EBP (Slbo) and the mouse AEBP2 are involved in coordinating cell differentiation with nutritional status, suggesting a conserved functional link between these factors in contexts as different as insect ovaries and mammalian adipocytes. elsevier.comnih.gov The core components of the signaling pathways that regulate Slbo, such as the JAK/STAT pathway, are also highly conserved and play roles in cell migration in various organisms, including humans. sdbonline.org

Relevance of Slbo-Mediated Collective Migration to Developmental Processes Beyond Oogenesis

While border cell migration during oogenesis is the most studied function of Slbo, the protein and its regulatory network are integral to other developmental events in Drosophila. Slbo plays a role in the development of the tracheal system and in the migration of specific glial cells during embryogenesis. sdbonline.org The FGF receptor homolog encoded by the breathless gene, a key downstream target of Slbo in border cells, is also crucial for the migration of tracheal cells and midline glia. sdbonline.orgsdbonline.org This indicates that the Slbo-Breathless signaling axis has been adapted for use in multiple developmental contexts requiring guided cell migration.

The principles of Slbo-driven collective migration, such as the requirement for leader cells, cell-cell adhesion mediated by E-cadherin, and guidance by chemotactic signals, are not unique to Drosophila oogenesis. researchgate.netnih.gov Similar mechanisms are observed in vertebrate development, including neural crest cell migration, angiogenesis, and the formation of various organ systems. The genetic tractability of the Drosophila border cell system allows for the dissection of these complex processes in vivo, providing a framework for understanding how groups of cells coordinate their movements to build and shape tissues throughout the animal kingdom.

Potential Contributions of Slbo Research to Understanding Invasive Cell Behaviors

The process of border cell migration, where a cluster of epithelial cells delaminates, becomes motile, and invades a neighboring tissue, serves as an excellent in vivo model for aspects of cancer metastasis. elsevier.comnih.gov Metastasis, the process by which cancer cells spread from a primary tumor to distant sites, is a major cause of cancer-related mortality and involves complex changes in cell adhesion, motility, and invasion. nih.govyoutube.com

Slbo research offers significant potential for understanding these invasive behaviors. The transition of border cells from a stationary epithelial state to a migratory, invasive cluster mirrors the epithelial-to-mesenchymal transition (EMT), a key process implicated in tumor progression. elsevier.comnih.gov The human homologs of Slbo, the C/EBP transcription factors, are themselves linked to cancer, acting as either tumor suppressors or promoters depending on the cellular context. nih.govmdpi.comucpress.edu For example, C/EBPδ has been shown to suppress cell motility in pancreatic cancer cells. mdpi.com By studying how Slbo regulates genes that control cell adhesion (like E-cadherin) and motility, researchers can uncover fundamental mechanisms that are likely co-opted during malignant transformation. researchgate.netbiologists.com The identification of the complete set of Slbo target genes and upstream regulators will provide a list of candidate factors that could play similar roles in human cancers, potentially revealing new therapeutic targets to block metastatic spread. sciencedaily.comembopress.org

Elucidating the Full Regulatory Network of Slbo

The activity and expression of Slbo are tightly controlled by a complex regulatory network, ensuring that border cell migration occurs at the correct time and place. A key upstream activator is the JAK/STAT signaling pathway. sdbonline.org The ligand Unpaired, secreted by polar cells, activates the JAK/STAT pathway in adjacent follicle cells, leading to the upregulation of Slbo expression. sdbonline.org However, this pathway is not the sole activator, as other, still unidentified, signals are also required. sdbonline.org Additionally, the ubiquitously expressed transcription factor GAGA appears to directly regulate slbo expression. sdbonline.org

Regulation also occurs at the level of protein stability. The gene tribbles acts as a negative regulator by targeting Slbo protein for rapid degradation via ubiquitination. sdbonline.org This is counteracted by the Ubp64 ubiquitin hydrolase, which stabilizes Slbo protein. sdbonline.org Furthermore, a regulatory feedback loop exists between Slbo and another transcription factor, Apontic (Apt), which helps to refine the migratory population of cells. sdbonline.org A global hormonal signal in the form of ecdysone (B1671078) is also required for migration, acting in a parallel pathway to Slbo. sdbonline.org

Despite this knowledge, a complete picture of the Slbo regulatory network is far from complete. Future research will need to identify the other signals that cooperate with the JAK/STAT pathway to initiate slbo expression. Understanding how these multiple inputs are integrated at the slbo promoter and enhancers is a key challenge. sdbonline.org Moreover, identifying the full range of factors that modulate Slbo protein activity and stability will be essential for a comprehensive understanding of how this master regulator of collective cell migration is controlled.

Q & A

Q. What experimental designs are optimal for detecting slow border cells protein in migratory cell populations?

Methodological Answer: Use live-cell imaging combined with fluorescent tagging (e.g., GFP fusion proteins) to track real-time dynamics of slow border cells. Employ RNAi or CRISPR-based knockdown to validate functional roles in migration assays. Pair with transwell migration assays to quantify directional movement under controlled chemotactic gradients . For reproducibility, standardize cell culture conditions (e.g., oxygen levels, matrix stiffness) to minimize batch effects .

Q. Which analytical techniques are most reliable for quantifying this compound expression levels?

Methodological Answer: Use mass spectrometry (MS) with label-free quantification (LFQ) or tandem mass tags (TMT) for high-resolution proteomic profiling. Validate with Western blotting using antibodies validated via knockout controls. For spatial resolution, combine immunofluorescence microscopy with automated image analysis tools (e.g., CellProfiler) to correlate protein localization with migratory phenotypes .

Q. How can researchers address low abundance of this compound in bulk cell lysates?

Methodological Answer: Implement single-cell proteomics using microfluidic devices or mass cytometry (CyTOF) to isolate and analyze rare cell populations. Pre-enrich samples via FACS sorting with surface markers specific to border cells. Amplify signals using isothermal amplification or proximity ligation assays (PLA) to enhance detection sensitivity .

Advanced Research Questions

Q. How to resolve contradictions in functional data (e.g., pro-migratory vs. inhibitory roles) for this compound?

Methodological Answer: Conduct meta-analysis of published datasets to identify context-dependent variables (e.g., tissue type, disease state). Use orthogonal assays (e.g., FRET-based biosensors for protein activity) to confirm mechanistic hypotheses. Employ systems biology modeling (e.g., Boolean networks) to integrate multi-omics data and predict regulatory pathways .

Q. What strategies mitigate batch-to-batch variability in recombinant this compound production?

Methodological Answer: Optimize HEK293 or CHO cell lines with stable integration of expression constructs to reduce clonal variation. Perform host cell protein (HCP) analysis via ELISA or LC-MS/MS to monitor contaminants. Include peptide content analysis (e.g., amino acid composition via HPLC) and adjust salt/TFA concentrations to standardize buffer conditions .

Q. How to validate structural predictions of this compound in silico?

Methodological Answer: Use Foldseek for fast structural alignment against AlphaFold DB or SCOP datasets. Validate predicted domains via cryo-EM or X-ray crystallography , focusing on regions with low confidence scores (pLDDT <70). Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability under physiological conditions .

Data Analysis & Reproducibility

Q. What statistical frameworks are suitable for single-cell proteomic data from slow border cells?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) to account for non-normal distributions. Use PCA or t-SNE to reduce dimensionality and visualize cell clusters. Correct for technical noise with ComBat or Seurat batch-effect correction tools. Impute missing data via k-nearest neighbors (kNN) while preserving biological variance .

Q. How to ensure cross-study reproducibility when analyzing this compound interactions?

Methodological Answer: Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata reporting. Share raw data in PRIDE or ProteomeXchange repositories with standardized accession codes. Use cross-linking mass spectrometry (XL-MS) to map interaction networks in replicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.